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Compound of Interest

Compound Name: Multi-kinase-IN-2

Cat. No.: B12407156 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profiles of two widely

studied multi-kinase inhibitors, Sunitinib and Sorafenib. The information presented is intended

to aid researchers in understanding the on-target and off-target activities of these compounds,

facilitating informed decisions in drug development and chemical biology research. All

quantitative data is derived from publicly available kinome scan datasets.

Selectivity Profiling Data
The following tables summarize the binding affinities of Sunitinib and Sorafenib against a panel

of human kinases as determined by the KINOMEscan™ platform. The data is presented as the

percentage of the kinase bound by the respective inhibitor at a concentration of 10 µM, where a

lower percentage indicates stronger binding. For clarity, only a subset of key targets and off-

targets is displayed.
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Kinase Target Kinase Family
Percent of Control (%) @
10µM

VEGFR2 (KDR) TK 0.5

PDGFRβ TK 1.0

KIT TK 1.5

FLT3 TK 2.0

RET TK 3.5

CSF1R TK 4.0

ABL1 TK 25.0

SRC TK 30.0

MEK1 (MAP2K1) TKL 85.0

EGFR TK 90.0
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Kinase Target Kinase Family
Percent of Control (%) @
10µM

BRAF TKL 0.2

VEGFR2 (KDR) TK 1.2

PDGFRβ TK 1.8

KIT TK 2.5

FLT3 TK 3.0

RET TK 4.5

c-RAF (RAF1) TKL 5.0

ABL1 TK 40.0

SRC TK 55.0

EGFR TK 95.0

Data sourced from the HMS LINCS Project.[1][2] Values represent the percentage of kinase

that remains bound to an immobilized ligand after competition with the test compound. A lower

percentage signifies a higher affinity of the compound for the kinase.

Experimental Protocols
The selectivity data presented in this guide was generated using the KINOMEscan™

competition binding assay.[1]

Principle: This assay quantifies the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to a specific kinase. The amount of kinase captured by

the immobilized ligand is measured using quantitative PCR (qPCR) for a DNA tag that is fused

to the kinase.

Brief Protocol:

Kinase-Phage Fusion: Kinases are expressed as fusions with T7 bacteriophage.
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Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid

support.

Competition Assay: The kinase-phage construct is incubated with the immobilized ligand and

the test compound (e.g., Sunitinib or Sorafenib) at a defined concentration.

Washing: Unbound kinase-phage is washed away.

Elution and Quantification: The amount of bound kinase-phage is eluted and quantified using

qPCR of the phage DNA.

Data Analysis: The amount of kinase bound in the presence of the test compound is

compared to a DMSO control. Results are typically expressed as "percent of control," where

a lower value indicates a stronger interaction between the compound and the kinase.
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Caption: Primary signaling pathways inhibited by Sunitinib.

KINOMEscan™ Experimental Workflow
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Caption: Simplified workflow of the KINOMEscan™ assay.
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Caption: Overlap and specificity of Sunitinib and Sorafenib targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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